N-Cbz-グアニジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

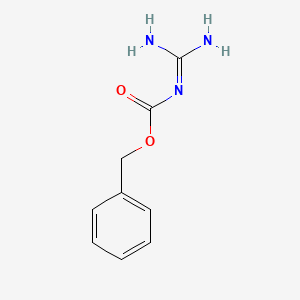

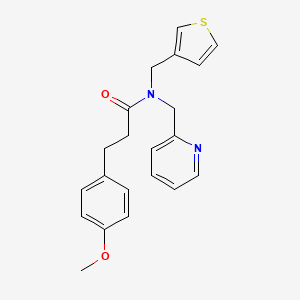

N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.

Synthesis Analysis

N-Cbz-guanidine can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of N-Cbz-guanidine is represented by the linear formula C9H11N3O2 . The InChI code for N-Cbz-guanidine is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .

Chemical Reactions Analysis

N-Cbz-guanidine is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.

Physical and Chemical Properties Analysis

N-Cbz-guanidine has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .

科学的研究の応用

有機触媒

N-Cbz-グアニジンは、さまざまなN-保護アミノ酸由来のグアニジン有機触媒の調製に使用されてきました . これらの有機触媒は、2-ヒドロキシ-1,4-ナフトキノンをβ-ニトロスチレンにマイケル付加させる反応に適用されており、最大26%のeeが達成されました .

環状グアニジンの合成

N-Cbz-グアニジンは、直交的にN-保護されたC-4官能化環状グアニジンの合成に使用されてきました . この新規合成経路により、3つの窒素原子が直交的に保護された環状グアニジンが得られ、導入された官能基を介して天然物またはその類似体へのさらなる変換に非常に適しています .

グアニジル化剤

N-Cbz-グアニジンは、グアニジル化剤として使用できます . チオ尿素誘導体は、カップリング試薬または金属触媒グアニジル化を使用して、グアニジン前駆体として広く使用されてきました .

インビトロ研究

N-Cbz-グアニジンは、生きた生物の外部で行われるインビトロ研究のために特別に設計されています, which are conducted outside of living organisms.

将来の方向性

The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for N-Cbz-guanidine could also be a focus of future research .

Relevant Papers

The relevant papers on N-Cbz-guanidine include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of N-Cbz-guanidine.

作用機序

Target of Action

N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .

Mode of Action

The mode of action of N-Cbz-guanidine involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .

Result of Action

Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .

Action Environment

The action, efficacy, and stability of N-Cbz-guanidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-guanidine can be achieved through a two-step process involving the protection of guanidine and subsequent coupling with carbobenzoxy chloride.", "Starting Materials": [ "Guanidine", "Carbon tetrachloride", "Sodium hydroxide", "Hydrochloric acid", "Carbobenzoxy chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Protection of guanidine", "a. Dissolve guanidine in carbon tetrachloride", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Add hydrochloric acid to the solution to adjust the pH to 7", "d. Add carbobenzoxy chloride to the solution and stir for 2 hours", "e. Extract the product with diethyl ether", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate", "g. Evaporate the solvent to obtain N-Cbz-protected guanidine", "Step 2: Coupling of N-Cbz-protected guanidine", "a. Dissolve N-Cbz-protected guanidine in methanol", "b. Add carbobenzoxy chloride to the solution and stir for 2 hours", "c. Evaporate the solvent to obtain N-Cbz-guanidine" ] } | |

CAS番号 |

16706-54-0 |

分子式 |

C9H11N3O2 |

分子量 |

193.20 g/mol |

IUPAC名 |

benzyl N-methanehydrazonoylcarbamate |

InChI |

InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |

InChIキー |

ANFQZZCHCHQRLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NC=NN |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)